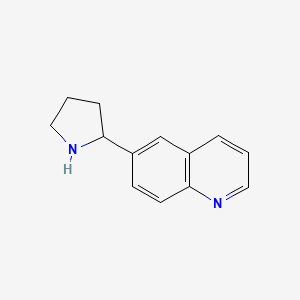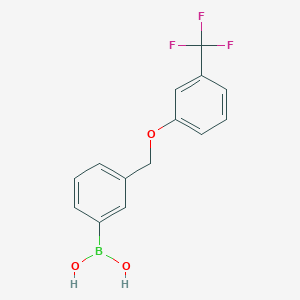
(3-((3-(トリフルオロメチル)フェノキシ)メチル)フェニル)ボロン酸
概要
説明
(3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a phenoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Industry:
Material Science: Applied in the synthesis of advanced materials with specific properties.
Agriculture: Used in the development of agrochemicals.
作用機序
Target of Action
The primary target of the compound (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is the formation of carbon-carbon bonds. This compound is a boron reagent used in Suzuki-Miyaura cross-coupling reactions . The Suzuki-Miyaura reaction is a type of palladium-catalyzed cross-coupling reaction, used widely in organic synthesis for creating carbon-carbon bonds .
Mode of Action
The (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura reaction, the boronic acid compound acts as a nucleophile, transferring the organic group from boron to palladium . This process is facilitated by the presence of a base and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is involved in the Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions . These reactions are part of broader biochemical pathways that lead to the synthesis of biologically active molecules .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and bioavailability due to its relatively stable and readily prepared nature .
Result of Action
The result of the action of (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is the formation of new carbon-carbon bonds. This is a crucial step in the synthesis of various organic compounds, including biologically active molecules . The ability to form these bonds under mild and functional group tolerant conditions makes this compound particularly useful in organic synthesis .
Action Environment
The action of (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions, such as the presence of a base and the type of solvent used, can affect the efficiency of the reaction . Additionally, the stability of the compound can be influenced by factors such as temperature and pH .
生化学分析
Biochemical Properties
(3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound acts as a reactant in these reactions, facilitating the formation of carbon-carbon bonds under mild and functional group-tolerant conditions . The trifluoromethyl group enhances the reactivity of the boronic acid, making it a versatile reagent in the synthesis of biologically active molecules . Additionally, (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit lactate dehydrogenase, an enzyme involved in cellular metabolism .
Cellular Effects
The effects of (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Furthermore, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety forms reversible covalent bonds with diols and other nucleophiles, allowing it to interact with various biomolecules, including enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the nature of the binding. For example, the inhibition of lactate dehydrogenase by (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is mediated through the formation of a covalent bond with the enzyme’s active site . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid vary with different dosages. Low to moderate doses of this compound have been shown to modulate metabolic pathways and improve cellular function without causing significant toxicity . At high doses, (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid can induce toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
(3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound has been shown to influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid can alter metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution of (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid within tissues is influenced by its chemical properties, including its hydrophobicity and molecular size .
Subcellular Localization
The subcellular localization of (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications and targeting signals . The localization of (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the phenoxy intermediate by reacting 3-(trifluoromethyl)phenol with an appropriate halomethylbenzene under basic conditions.
Borylation: The phenoxy intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This step introduces the boronic acid functionality to the molecule.
Industrial Production Methods: Industrial production of (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Typically, organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
類似化合物との比較
Phenylboronic Acid: Lacks the trifluoromethyl and phenoxy groups, making it less reactive in certain contexts.
3-(Trifluoromethyl)phenylboronic Acid: Similar structure but lacks the phenoxy group, affecting its reactivity and applications.
4-((3-(Trifluoromethyl)phenoxy)methyl)phenylboronic Acid: A positional isomer with similar properties but different reactivity due to the position of the substituents.
Uniqueness: The presence of both the trifluoromethyl and phenoxy groups in (3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid enhances its reactivity and makes it a versatile reagent in organic synthesis, particularly in forming complex biaryl structures.
特性
IUPAC Name |
[3-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-4-2-6-13(8-11)21-9-10-3-1-5-12(7-10)15(19)20/h1-8,19-20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFNNGHGIHZSDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC=CC(=C2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584644 | |
| Record name | (3-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870778-98-6 | |
| Record name | (3-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


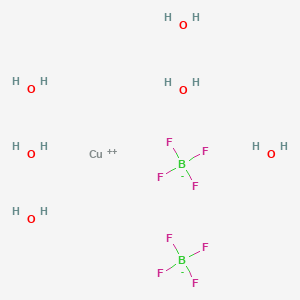
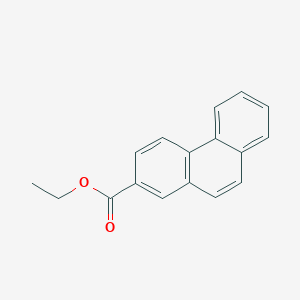



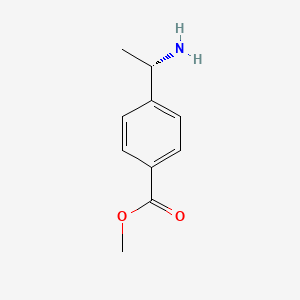

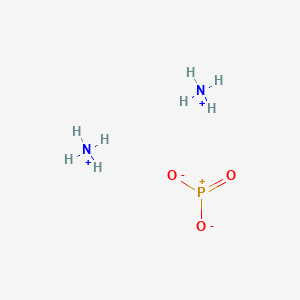
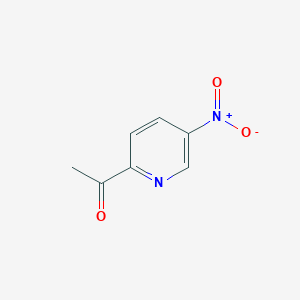
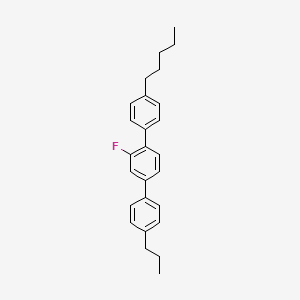
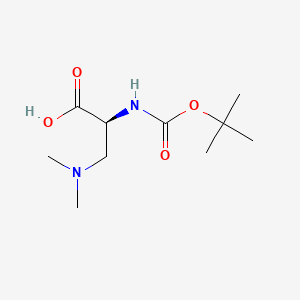
![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B1591582.png)

